MN-18

Cannabinoid Receptor Pharmacology Receptor Binding Assay Indazole vs Indole Core Comparison

Procure MN-18 for its irreplaceable indazole-core scaffold that delivers a 4.12× CB1/CB2 selectivity ratio—quantifiably distinct from its indole analog NNE1 (1.33×). With only 10–13 human hepatocyte metabolites versus NNE1's 20, this reference standard drastically simplifies forensic LC-MS/MS method validation while reducing isobaric interference risk. Its faster in vivo elimination and defined major urinary markers (1-pentyl-1H-indazole-3-carboxylic acid, pentyl-carbonylated, & naphthalene-hydroxylated species) make it the definitive choice for high-efficacy CB1 pathway studies and thermal-stability toxicology. Differentiate your research with authentic, high-purity MN-18.

Molecular Formula C23H23N3O
Molecular Weight 357.4 g/mol
CAS No. 1391484-80-2
Cat. No. B591222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMN-18
CAS1391484-80-2
SynonymsN-(Naphthalen-1-yl)-1-pentyl-1H-indazole-3-carboxamide
Molecular FormulaC23H23N3O
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C23H23N3O/c1-2-3-8-16-26-21-15-7-6-13-19(21)22(25-26)23(27)24-20-14-9-11-17-10-4-5-12-18(17)20/h4-7,9-15H,2-3,8,16H2,1H3,(H,24,27)
InChIKeyUJKHLVOEXULDRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





MN-18 Synthetic Cannabinoid Procurement Guide: Indazole-Based CB1/CB2 Agonist Technical Overview


MN-18 (CAS 1391484-80-2) is an indazole-based synthetic cannabinoid receptor agonist with the chemical formula C23H23N3O and molecular weight 357.45 g/mol [1]. It is an analog of the synthetic cannabinoid NNE1 (also known as NNEI or MN-24), where the indole core of NNE1 is replaced by an indazole core [2]. MN-18 is a full agonist at both CB1 and CB2 receptors, exhibiting Ki values of 45.72 nM at CB1 and 11.098 nM at CB2, and EC50 values of 2.028 nM at CB1 and 1.233 nM at CB2 [3]. First identified in 2014 in a Japanese survey of novel psychoactive substances, MN-18 was subsequently scheduled in Japan and several other countries later that year [4].

Why MN-18 Cannot Be Interchanged with Other Synthetic Cannabinoids: A Quantitative Rationale


Within the synthetic cannabinoid receptor agonist class, minor structural variations can drastically alter pharmacological and pharmacokinetic properties, rendering direct substitution scientifically unsound without quantitative comparison. For instance, MN-18 is the indazole core analogue of NNE1 [1]; despite this close structural relationship, they exhibit markedly distinct metabolic and elimination profiles, with NNE1 undergoing twice as many biotransformations (20 vs 10 metabolites) yet MN-18 being eliminated faster in vivo [2]. Similarly, replacement of the naphthalene group in MN-18 with an adamantyl group yields AKB48 (APINACA), a compound with substantially different receptor binding kinetics (Ki at CB1: 304.5 nM vs 45.72 nM for MN-18) [3]. The quantitative evidence below substantiates that MN-18 occupies a distinct pharmacological niche characterized by a specific CB1:CB2 affinity ratio, a unique indazole core scaffold, and a well-defined metabolic signature that differentiates it from both its indole and adamantyl analogs, as well as from other prominent synthetic cannabinoids like JWH-018 and AM-2201.

MN-18 Quantitative Differentiation Evidence: Receptor Binding, Metabolic Profile, and Structural Selectivity


CB1 Receptor Binding Affinity: MN-18 vs NNE1

MN-18 exhibits a 1.3-fold higher affinity for the CB1 receptor compared to its direct indole analog, NNE1. While both compounds are potent agonists, this quantitative difference in binding affinity (Ki of 45.72 nM for MN-18 vs 60.09 nM for NNE1) indicates a measurable, structure-driven enhancement in CB1 receptor engagement attributable to the indazole core replacement [1] [2].

Cannabinoid Receptor Pharmacology Receptor Binding Assay Indazole vs Indole Core Comparison

CB2 Receptor Binding Affinity and CB1/CB2 Selectivity Profile: MN-18 vs NNE1 and JWH-018

MN-18 demonstrates a distinct selectivity profile for the CB2 receptor relative to CB1 compared to both its indole analog NNE1 and the well-characterized synthetic cannabinoid JWH-018. The CB1/CB2 Ki ratio for MN-18 is 4.12 (45.72 nM / 11.098 nM), indicating a ~4-fold preference for CB2 binding [1]. In contrast, NNE1 exhibits a CB1/CB2 Ki ratio of 1.33 (60.09 nM / 45.298 nM) [2], showing minimal selectivity between the two receptor subtypes. JWH-018, a potent and popular synthetic cannabinoid, has a CB1/CB2 Ki ratio of 3.06 (9.0 nM / 2.94 nM) . This comparative analysis reveals that MN-18 possesses an intermediate selectivity profile, with a stronger preference for CB2 than NNE1 but comparable to that of JWH-018, despite its overall lower absolute potency at both receptors.

Cannabinoid Receptor Pharmacology Receptor Selectivity Profiling CB2 Agonism

Metabolic Complexity and Forensic Identification: MN-18 vs NNE1

A direct head-to-head in vitro and in vivo metabolic comparison between MN-18 and NNE1 reveals that NNE1 undergoes a greater number of biotransformations, resulting in 20 distinct metabolites compared to 10 for MN-18 [1]. Paradoxically, despite its simpler metabolic profile, MN-18 was eliminated at a faster rate than NNE1 in vivo [1]. This finding underscores that even closely related synthetic cannabinoids possess markedly distinct pharmacokinetic profiles, which can vary substantially between in vitro and in vivo models [1]. A separate study using human hepatocytes identified 13 MN-18 metabolites, with the top three most abundant being 1-pentyl-1H-indazole-3-carboxylic acid, pentyl-carbonylated MN-18, and naphthalene-hydroxylated MN-18 [2].

Drug Metabolism Forensic Toxicology Pharmacokinetics

Potency Relative to Δ9-Tetrahydrocannabinol (THC): Functional Efficacy in Signaling Assays

In a comprehensive pharmacological characterization, MN-18, along with five other abused synthetic cannabinoids (MMB-FUBINACA, MDMB-FUBINACA, CUMYL-PICA, 5F-CUMYL-PICA, and NNEI), exhibited greater maximal effects than Δ9-THC in both [35S]GTPγS and cAMP signaling assays [1]. Furthermore, all six synthetic cannabinoids, including MN-18, substituted for THC in a mouse drug discrimination assay, indicating that they likely produce subjective effects similar to those of cannabis [1]. While this study does not provide a direct, head-to-head comparison of MN-18 against each individual synthetic cannabinoid, it firmly establishes that MN-18, as a class member, demonstrates superior efficacy in these specific in vitro functional assays compared to the natural product benchmark, THC.

Functional Pharmacology Drug Discrimination CB1 Receptor Signaling

Optimal Research and Forensic Applications for MN-18 (CAS 1391484-80-2)


Development of LC-MS/MS Methods for Forensic Confirmation of MN-18 Intake

Based on its unique metabolic profile, MN-18 is an ideal reference standard for forensic toxicology laboratories developing and validating analytical methods to confirm intake. The identified major metabolites in human hepatocytes, including 1-pentyl-1H-indazole-3-carboxylic acid, pentyl-carbonylated MN-18, and naphthalene-hydroxylated MN-18, serve as specific urinary or blood markers [1]. The simpler metabolic pathway of MN-18 (10-13 metabolites) compared to its analog NNE1 (20 metabolites) simplifies method development and reduces the likelihood of isobaric interferences [2].

Structure-Activity Relationship (SAR) Studies on Indazole-Based Cannabinoid Scaffolds

MN-18 serves as a critical reference compound for SAR studies investigating the impact of core scaffold modifications on CB1 and CB2 receptor pharmacology. Its quantifiable differences in binding affinity (Ki CB1 = 45.72 nM) and selectivity (CB1/CB2 ratio = 4.12) compared to its direct indole analog NNE1 (Ki CB1 = 60.09 nM; CB1/CB2 ratio = 1.33) provide a robust data set for computational modeling and rational design of novel ligands [3] [4]. The indazole core of MN-18 represents a distinct chemical space for probing cannabinoid receptor interactions.

In Vitro Pharmacology of High-Efficacy CB1 Receptor Agonists

MN-18 is a valuable tool compound for in vitro studies requiring a high-efficacy CB1 receptor agonist. It has been demonstrated to produce greater maximal effects than Δ9-THC in both [35S]GTPγS and cAMP signaling assays, confirming its full agonist profile [5]. This makes MN-18 suitable for experiments investigating CB1 receptor-mediated signaling pathways, functional selectivity, and the cellular mechanisms underlying synthetic cannabinoid toxicity.

Analytical Reference Material for Thermal Degradation and Toxicology Studies

MN-18 is a relevant reference standard for studies examining the thermal stability and pyrolysis products of carboxamide-type synthetic cannabinoids. Research has shown that when exposed to high temperatures, MN-18 and related compounds can form a range of potentially toxic thermal degradants, including cyanide [6]. Procurement of authentic MN-18 is essential for laboratories conducting such applied toxicology or product safety assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for MN-18

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.